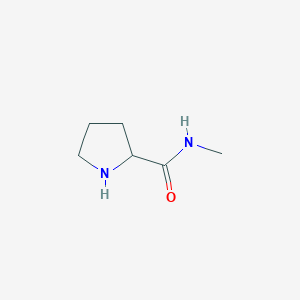

N-methylpyrrolidine-2-carboxamide

概要

説明

N-methylpyrrolidine-2-carboxamide is an organic compound with the molecular formula C6H12N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

準備方法

Synthetic Routes and Reaction Conditions

N-methylpyrrolidine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of N-methylpyrrolidine with a carboxylic acid derivative, such as an ester or an acid chloride, under appropriate conditions. For example, the reaction with an acid chloride in the presence of a base like triethylamine can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance the production process.

化学反応の分析

Key Reaction Types

NMPCA undergoes several characteristic reactions due to its amide and pyrrolidine functionalities:

Oxidation

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂), peracids (e.g., mCPBA).

-

Products : Forms N-oxide derivatives via oxidation of the tertiary amine in the pyrrolidine ring .

-

Example : Oxidation with H₂O₂ yields this compound N-oxide, which is stabilized by resonance.

Reduction

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Products : Reduces the amide group to a secondary amine, generating N-methylpyrrolidine-2-methylamine.

Substitution

-

Nucleophilic Acyl Substitution :

-

Reagents : Amines, alcohols, or thiols under basic (e.g., K₂CO₃) or acidic conditions.

-

Products : Amide group replacement yields derivatives like esters or thioesters.

-

Cross-Coupling Reactions

NMPCA serves as a ligand in copper-catalyzed reactions, enhancing catalytic efficiency:

-

O-Arylation : Couples phenols with aryl halides to form diaryl ethers (e.g., 3a-m in Table 1) .

-

P-Arylation : Facilitates coupling of 2-haloacetanilides with phosphine oxides at 45–55°C .

-

Sonogashira Cross-Coupling : Enables palladium-free alkyne coupling at room temperature .

Copper-Catalyzed O-Arylation

NMPCA acts as a ligand in Ullmann-type reactions. Representative conditions and outcomes:

| Entry | Aryl Halide | Phenol | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| 1 | 4-Iodoanisole | Phenol | 92 | 24 |

| 2 | 2-Bromopyridine | 2-Naphthol | 85 | 18 |

| 3 | 3-Chlorotoluene | Resorcinol | 78 | 30 |

Conditions: CuI (10 mol%), NMPCA (20 mol%), K₃PO₄ (2.2 eq.), DMF/H₂O (3%), 110°C .

Mechanistic Insights

-

DFT Studies : NMPCA stabilizes copper intermediates via coordination, lowering activation barriers in arylations. For example, the barrier for C–O bond formation drops by ~5 kcal/mol compared to DMEDA .

-

Substrate Scope : Electron-deficient aryl halides react faster due to enhanced oxidative addition .

Comparative Reactivity

| Reaction Type | Reagents | Conditions | Key Product | Yield Range (%) |

|---|---|---|---|---|

| Oxidation | H₂O₂ | RT, 12 h | N-Oxide derivative | 70–85 |

| Reduction | LiAlH₄ | Reflux, THF, 6 h | N-Methylpyrrolidine-2-methylamine | 60–75 |

| O-Arylation | CuI/NMPCA/K₃PO₄ | 110°C, DMF/H₂O | Diaryl ether | 78–92 |

| Sonogashira | CuI/NMPCA, RT | DMF, 12 h | Alkynylated acetanilide | 65–89 |

Stability and Handling

科学的研究の応用

N-methylpyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: this compound can be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Pyrrolidine: A parent compound with a similar structure but without the carboxamide group.

N-methylpyrrolidine: Similar to N-methylpyrrolidine-2-carboxamide but lacks the carboxamide functionality.

Pyrrolidine-2-carboxamide: Similar but without the N-methyl group.

Uniqueness

This compound is unique due to the presence of both the N-methyl and carboxamide groups, which confer specific chemical and biological properties. This combination allows for unique interactions and applications that are not possible with the simpler analogs.

生物活性

N-methylpyrrolidine-2-carboxamide (NMPCA) is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including anti-inflammatory effects, interactions with cellular pathways, and implications in drug development.

NMPCA is characterized by the chemical formula and belongs to the class of pyrrolidine derivatives. Its structure is pivotal for its biological activity, influencing interactions with various biological targets.

Anti-Inflammatory Effects

NMPCA has demonstrated significant anti-inflammatory properties. Research indicates that it enhances the expression of KLF2 (Kruppel-like factor 2), a transcription factor known for its role in regulating inflammatory responses. This effect has been observed in both in vitro and in vivo models:

- In Vitro Studies : NMPCA was shown to inhibit TNF-α-mediated cytokine production in myeloid and endothelial cells, suggesting a mechanism for its anti-inflammatory action .

- In Vivo Studies : In murine models of atherosclerosis, NMPCA treatment resulted in reduced lesion formation and decreased inflammatory marker expression (e.g., VCAM-1), highlighting its therapeutic potential against chronic inflammatory diseases .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of NMPCA, particularly against drug-resistant strains of bacteria. The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising results in structure-activity relationship studies. For instance, modifications to the NMPCA structure significantly influenced its minimum inhibitory concentration (MIC) against various microbial strains .

Case Study 1: Atherosclerosis Model

A study conducted on C57BL6/J mice demonstrated that NMPCA administration led to:

- Increased KLF2 mRNA levels in liver tissues.

- A significant reduction in atherosclerotic lesions compared to control groups.

- Histological analyses revealed decreased macrophage infiltration at sites of inflammation, supporting the compound's role in modulating immune responses .

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing the antimicrobial activity of pyrrole-2-carboxamide derivatives, NMPCA exhibited:

- An MIC value lower than 0.016 μg/mL against resistant strains of M. tuberculosis.

- Low cytotoxicity levels (IC50 > 64 μg/mL), indicating a favorable selectivity index for potential therapeutic applications .

Data Tables

The following table summarizes key findings related to the biological activity of NMPCA:

| Activity | Model | Findings |

|---|---|---|

| Anti-inflammatory | Murine Atherosclerosis | Reduced lesion size, increased KLF2 levels |

| Antimicrobial | M. tuberculosis | MIC < 0.016 μg/mL, low cytotoxicity |

特性

IUPAC Name |

N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHXQSTYLJNJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137693-34-6 | |

| Record name | N-methylpyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-methylpyrrolidine-2-carboxamide and what makes it useful in chemical reactions?

A1: this compound (Pro-NHMe) is an organic compound that acts as a ligand in various metal-catalyzed reactions. [, , , ] It's particularly effective in copper-catalyzed reactions due to its ability to coordinate with copper ions, influencing the reactivity and selectivity of the catalyst. [, , , ]

Q2: Can you provide some specific examples of reactions where this compound is used as a ligand?

A2: this compound has demonstrated its versatility in several copper-catalyzed reactions:

- O-Arylation: It enables the efficient coupling of various phenols with aryl halides to form diaryl ethers. []

- P-Arylation: It facilitates the coupling of 2-haloacetanilides with phosphine oxides and phosphites, leading to the formation of P-arylated products. [] This reaction is noteworthy as it proceeds efficiently at relatively low temperatures (45-55°C). []

- Sonogashira Cross-Coupling: It enables the palladium-free coupling of o-iodoacetanilide derivatives with alkynes at room temperature, affording the corresponding coupling products in good to excellent yields. []

Q3: Have any computational studies been conducted to understand how this compound functions as a ligand in these reactions?

A3: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the role of this compound in copper-catalyzed arylation reactions. [] These studies have shed light on the reaction mechanisms and the influence of different ligands, including this compound and N,N′-dimethylethylenediamine (DMEDA), on the overall reaction barriers. [] For instance, research has revealed that the acidity of the C–H bond being cleaved plays a role in determining whether the reaction proceeds through a neutral or anionic mechanism, with certain substrates favoring one pathway over the other. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。